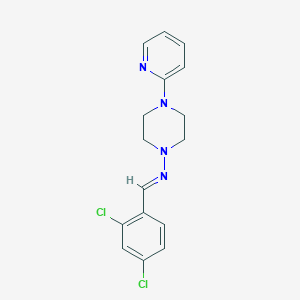![molecular formula C35H27N5Na2O9S3 B11994001 disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)
disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3-amino-4-((E)-{4’-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in industries such as textiles, printing, and pharmaceuticals due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-amino-4-((E)-{4’-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine. For instance, 4-methylbenzenesulfonyl chloride reacts with aniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as 4-aminobiphenyl, to form an azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Final Coupling: The sulfonated azo compound is finally coupled with 3-amino-2,7-naphthalenedisulfonic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for diazotization and coupling reactions.
Strict control of reaction conditions: such as temperature, pH, and reaction time to ensure high yield and purity.
Purification steps: including filtration, crystallization, and drying to obtain the final product in its disodium salt form.
Chemical Reactions Analysis
Types of Reactions
Disodium 3-amino-4-((E)-{4’-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions typically target the azo group, converting it into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, zinc dust in acidic medium.
Substitution reagents: Halogens, sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Breakdown products such as nitro compounds.
Reduction: Corresponding aromatic amines.
Substitution: Derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Disodium 3-amino-4-((E)-{4’-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic uses, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups and sulfonate functionalities:
Azo groups: Responsible for the compound’s color properties, enabling it to absorb specific wavelengths of light.
Sulfonate groups: Enhance water solubility, facilitating its use in aqueous environments.
In biological systems, the compound can interact with cellular components, leading to various effects such as cell staining or photosensitization.
Comparison with Similar Compounds
Disodium 3-amino-4-((E)-{4’-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate can be compared with other azo dyes:
Disodium 4-amino-3-((E)-{4’-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate: Similar structure but different substitution pattern, leading to variations in color and solubility.
Disodium 3-amino-4-((E)-{4’-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2,6-naphthalenedisulfonate: Positional isomer with different chemical and physical properties.
The uniqueness of disodium 3-amino-4-((E)-{4’-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1’-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate lies in its specific substitution pattern, which influences its color properties, solubility, and reactivity.
Properties
Molecular Formula |
C35H27N5Na2O9S3 |
|---|---|
Molecular Weight |
803.8 g/mol |
InChI |
InChI=1S/C35H27N5O9S3.2Na/c1-22-2-16-30(17-3-22)52(47,48)49-29-14-12-28(13-15-29)38-37-26-8-4-23(5-9-26)24-6-10-27(11-7-24)39-40-35-32-19-18-31(50(41,42)43)20-25(32)21-33(34(35)36)51(44,45)46;;/h2-21H,36H2,1H3,(H,41,42,43)(H,44,45,46);; |
InChI Key |
IONQAZWPDFJSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


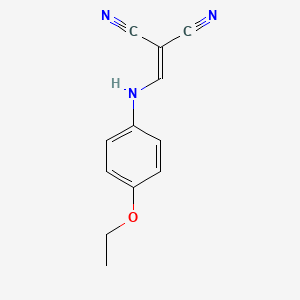
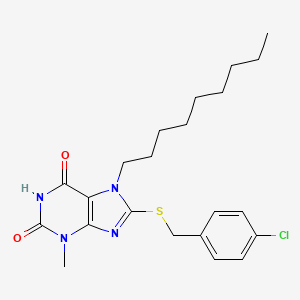
![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11993929.png)
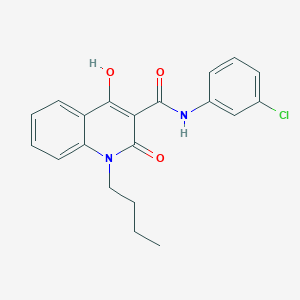
![3-(2-methoxy-1-naphthyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993939.png)
![2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline](/img/structure/B11993946.png)


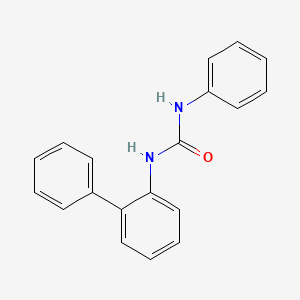
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11993975.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993983.png)
![9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993990.png)

